

The Evolution and Conservation of Aurora Kinases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aurora kinase inhibitor-11	
Cat. No.:	B12379123	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the evolution, conservation, and functional significance of the Aurora kinase family. We delve into their evolutionary history, structural similarities and differences, roles in cellular signaling, and their importance as therapeutic targets in oncology. This document is intended to be a valuable resource, presenting quantitative data in a clear, comparative format, detailing key experimental methodologies, and illustrating complex biological pathways and workflows.

Introduction to Aurora Kinases

Aurora kinases are a highly conserved family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and meiosis.[1] First identified in genetic screens in Drosophila melanogaster and Saccharomyces cerevisiae, these enzymes are essential for ensuring the fidelity of chromosome segregation and cytokinesis.[2][3] In mammals, the family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), each with distinct subcellular localizations and functions during cell division.[4] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, leading to genomic instability and promoting tumorigenesis, making them attractive targets for cancer therapy.[5]

Evolution and Conservation of Aurora Kinases

The Aurora kinase family has a deep evolutionary history, with a single ancestral gene, Ipl1, identified in yeast.[5] Through gene duplication events, this family has expanded in multicellular

organisms. Most metazoans possess two Aurora kinases, orthologs of Aurora A and Aurora B. [6] Mammals are unique in having a third member, Aurora C, which is thought to have arisen from a more recent duplication of an ancestral AURKB gene.[7]

Sequence Conservation

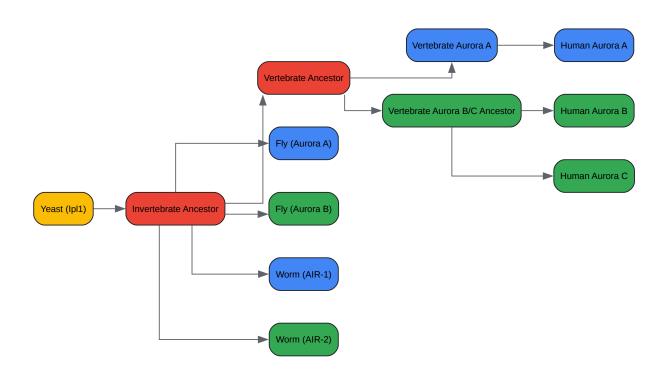
The kinase domains of Aurora kinases are highly conserved across species, reflecting their fundamental role in cell division. The N-terminal domains, however, are more divergent and are believed to contribute to the specific subcellular localization and protein-protein interactions of each paralog.[4]

Table 1: Amino Acid Sequence Identity of Human Aurora Kinases

Comparison	Full-Length Identity (%)	Catalytic Domain Identity (%)
Aurora A vs. Aurora B	57	71
Aurora A vs. Aurora C	60	60
Aurora B vs. Aurora C	75	75

Data sourced from Willems et al., 2018.[5]

Table 2: Cross-Species Sequence Identity of the Aurora Kinase Catalytic Domain to Human Orthologs (%)


Organism	Aurora A (vs. Human AURKA)	Aurora B (vs. Human AURKB)
Mus musculus (Mouse)	~90	~90
Danio rerio (Zebrafish)	High	High
Xenopus laevis (Frog)	68	High
Drosophila melanogaster (Fruit fly)	62	High
Caenorhabditis elegans (Nematode)	Moderate	Moderate
Saccharomyces cerevisiae (Yeast)	45 (vs. lpl1)	45 (vs. lpl1)

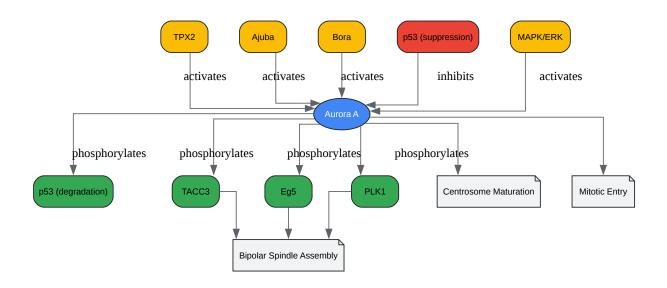
Data compiled from multiple sources, including Kimura et al., 1997.[8] Note: "High" and "Moderate" are used where specific percentages were not available in the searched literature, but high degrees of similarity were indicated.

Phylogenetic Tree

The evolutionary relationships of Aurora kinases can be visualized through a phylogenetic tree. This analysis reveals the ancient origins of the Aurora A and B lineages and the more recent emergence of Aurora C in mammals.

Click to download full resolution via product page

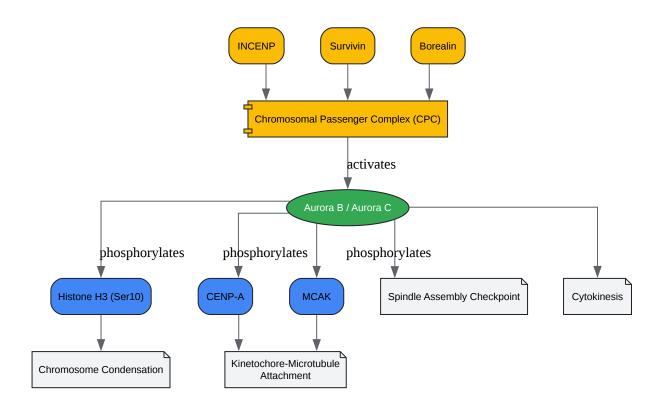
A simplified phylogenetic tree of the Aurora kinase family.


Signaling Pathways and Cellular Functions

Aurora kinases are central hubs in the regulation of mitosis, with each paralog having distinct but sometimes overlapping roles. Their activity is tightly regulated by upstream activators and their substrate specificity is determined by their subcellular localization and interacting partners.

Aurora A Signaling

Aurora A is primarily involved in centrosome maturation, mitotic entry, and the formation of the bipolar spindle.[4] Its activity is regulated by several cofactors, including TPX2, Ajuba, and Bora.[5]


Click to download full resolution via product page

Simplified signaling pathway of Aurora A kinase.

Aurora B and C Signaling

Aurora B and C are components of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[5] The CPC localizes to the centromeres during early mitosis and moves to the spindle midzone during anaphase, playing a crucial role in chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[1] Aurora C shares high sequence homology with Aurora B and can compensate for its function in some contexts, though it is primarily expressed in meiotic cells.[8]

Click to download full resolution via product page

Simplified signaling pathway of Aurora B and C kinases.

Conservation and Drug Development

The high degree of conservation in the ATP-binding pocket of Aurora kinases, coupled with their overexpression in cancer, has made them prime targets for the development of small molecule inhibitors.[5]

Structural Basis for Inhibitor Design

The ATP-binding sites of Aurora A and B are highly similar, presenting a challenge for the development of selective inhibitors. However, subtle differences in the amino acid residues lining this pocket can be exploited. For example, the Thr217 residue in Aurora A is an glutamic acid in Aurora B, and this difference is a key determinant for the selectivity of some inhibitors like MLN8054.[9]

Table 3: Key Amino Acid Differences in the ATP-Binding Pocket of Human Aurora A and B

Aurora A Residue	Aurora B Residue
Leu215	Arg159
Thr217	Glu161
Arg220	Lys164

Data sourced from Fancelli et al., 2006.

Pan- and Selective Aurora Kinase Inhibitors

A variety of Aurora kinase inhibitors have been developed, falling into two main categories:

- Pan-inhibitors: These compounds target all three Aurora kinases (e.g., VX-680).
- Selective inhibitors: These molecules are designed to target a specific Aurora kinase, most commonly Aurora A (e.g., Alisertib/MLN8237) or Aurora B (e.g., Barasertib/AZD1152).

The choice between a pan- or selective inhibitor depends on the specific therapeutic strategy and the desire to minimize off-target effects.

Table 4: Selected Aurora Kinase Inhibitors and their Target Specificity (IC50/Ki in nM)

Inhibitor	Aurora A	Aurora B	Aurora C	Selectivity
Pan-Inhibitors				
VX-680 (Tozasertib)	0.6	18	4.6	Pan
Aurora A Selective				
Alisertib (MLN8237)	1	>200	-	Aurora A
MLN8054	4	>200	-	Aurora A
Aurora B Selective				
Barasertib (AZD1152)	1368	0.37	-	Aurora B
Hesperadin	>10,000	250	-	Aurora B

Data compiled from multiple sources, including Manfredi et al., 2011 and Asteriti et al., 2017. Note: '-' indicates data not readily available in the searched literature.

Key Experimental Protocols


This section provides an overview of essential methodologies used to study Aurora kinases.

Phylogenetic Analysis of Aurora Kinases

Objective: To determine the evolutionary relationships between Aurora kinase sequences from different species.

Workflow:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | The Dawn of Aurora Kinase Research: From Fly Genetics to the Clinic [frontiersin.org]
- 2. Aurora B kinase activity—dependent and —independent functions of the chromosomal passenger complex in regulating sister chromatid cohesion PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dawn of Aurora Kinase Research: From Fly Genetics to the Clinic PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. The functional diversity of Aurora kinases: a comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of STK12/Aik2: a human gene related to aurora of Drosophila and yeast IPL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolution and Conservation of Aurora Kinases: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379123#evolution-and-conservation-of-aurora-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com